1-Benzoyl-1,4-diazepane
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Overview
Description
1-Benzoyl-1,4-diazepane is an organic compound belonging to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a benzoyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing waste. The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted diazepanes with various functional groups.
Scientific Research Applications
1-Benzoyl-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzoyl-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group enhances its binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including anxiolytic and anticonvulsant properties.
Comparison with Similar Compounds
1-Benzyl-1,4-diazepane: Similar in structure but with a benzyl group instead of a benzoyl group.
1,4-Diazepane: The parent compound without any substituents.
1,2-Diazepane: A structural isomer with nitrogen atoms at positions 1 and 2.
Uniqueness: 1-Benzoyl-1,4-diazepane is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl(phenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBLZCQNCJHHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59939-75-2 |
Source
|
Record name | 1-benzoyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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